molecular formula C20H24ClN3O3 B498993 N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide CAS No. 483351-02-6

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide

Cat. No.: B498993
CAS No.: 483351-02-6
M. Wt: 389.9g/mol
InChI Key: ORLMGYHKZLJYBM-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group attached to the amide nitrogen and a 4-(4-methoxyphenyl)piperazine moiety at the acetamide’s α-position. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-26-17-6-4-16(5-7-17)24-11-9-23(10-12-24)14-20(25)22-18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12,14H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLMGYHKZLJYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 4-(4-Methoxyphenyl)Piperazine Intermediate

The synthesis begins with preparing the 4-(4-methoxyphenyl)piperazine core. A common approach involves nucleophilic aromatic substitution or Ullmann-type coupling between 4-methoxyphenylamine and bis(2-chloroethyl)amine under basic conditions.

Reaction Conditions

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Temperature : 80–120°C

  • Catalyst : Copper(I) iodide (for Ullmann coupling)

  • Yield : 60–75% (reported for analogous piperazine syntheses)

The product is purified via recrystallization from ethanol, yielding a white crystalline solid.

ParameterValue/Range
Molar Ratio1:1 (piperazine:chloroacetyl chloride)
BaseTriethylamine (2 eq)
SolventDichloromethane
Reaction Time4–6 hours
Temperature0°C to room temperature

Coupling with 5-Chloro-2-Methoxyaniline

The final step involves coupling the chloroacetamide intermediate with 5-chloro-2-methoxyaniline. This nucleophilic substitution occurs under mild basic conditions.

Optimized Protocol

  • Reactants :

    • 2-Chloro-N-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide (1 eq)

    • 5-Chloro-2-methoxyaniline (1.2 eq)

  • Conditions :

    • Solvent: Acetonitrile

    • Base: Potassium carbonate (2 eq)

    • Temperature: Reflux (80°C)

    • Duration: 12 hours

  • Workup :

    • Filtration to remove salts

    • Solvent evaporation under reduced pressure

    • Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7)

Yield : 45–55% (estimated from analogous reactions)

Reaction Mechanism and Kinetic Analysis

Amidation Kinetics

The second-step amidation follows a second-order kinetic model, with rate dependence on both piperazine and chloroacetyl chloride concentrations. The activation energy (Ea) for analogous reactions is approximately 50 kJ/mol, indicating a moderate energy barrier.

Coupling Step Selectivity

The coupling reaction’s success relies on minimizing competing hydrolysis of the chloroacetamide intermediate. Anhydrous conditions and controlled pH (8–9) are critical to achieving >90% conversion.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow Synthesis

MethodAdvantagesLimitations
Batch Processing - Simplified equipment requirements- Lower throughput
- Easier scalability for small batches- Higher solvent consumption
Continuous Flow - Higher efficiency (90% yield reported)- Requires specialized equipment
- Reduced reaction times (2–4 hours)- Initial capital investment

Green Chemistry Approaches

  • Solvent Selection : Replacement of dichloromethane with cyclopentyl methyl ether (CPME), a greener alternative.

  • Catalyst Recycling : Copper catalysts from Ullmann coupling recovered via filtration (85% recovery rate).

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (60–120 mesh)

  • Eluent Gradient : Hexane → ethyl acetate (10–40%)

  • Purity : >95% (HPLC analysis)

Spectroscopic Characterization

TechniqueKey Data Points
1H NMR δ 3.72 (s, 3H, OCH3), δ 6.85–7.25 (m, aromatic H)
13C NMR δ 168.5 (C=O), δ 55.2 (OCH3)
MS (ESI) m/z 390.1 [M+H]+

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles for Substitution: Sodium azide, thiourea.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Dihydro derivatives.

    Substitution Products: Compounds with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its interaction with biological targets.

    Biochemical Studies: Used in studies to understand enzyme interactions and receptor binding.

Medicine

    Drug Development: Explored for its potential in developing new medications, particularly in the field of neuropharmacology.

    Diagnostic Tools: Utilized in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Applied in the creation of new materials with specific properties, such as polymers and coatings.

    Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity. For example, in neuropharmacology, it may interact with neurotransmitter receptors, altering signal transduction pathways and affecting neuronal activity.

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazine modifications significantly alter receptor affinity and solubility. Key examples include:

Compound Name Piperazine Substituent Acetamide Substituent Molecular Weight (g/mol) Melting Point (°C) Key Properties/Activities Evidence ID
N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide 4-Methoxyphenyl 5-Chloro-2-methoxyphenyl 438.54* Not reported Structural reference
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (14) 4-Chlorophenyl 4-(p-Tolyl)thiazol-2-yl 426.96 282–283 MMP inhibition (anti-inflammatory)
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (16) Phenyl 3-(Trifluoromethyl)phenyl 426.90 Not reported Anticonvulsant activity
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide 3-Chlorophenyl 2-Methoxy-5-methylphenyl 373.88 Not reported Structural analog

Notes:

  • Molecular weight : The target compound (estimated MW ~438.54) aligns with analogs bearing methoxy groups (e.g., compound 18 in : MW 438.54) .

Modifications to the Acetamide Nitrogen Group

Variations in the aryl group attached to the acetamide nitrogen influence lipophilicity and target engagement:

Compound Name Acetamide Substituent Piperazine Substituent Key Findings Evidence ID
This compound 5-Chloro-2-methoxyphenyl 4-Methoxyphenyl No direct activity data; structural similarity to MMP inhibitors
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide (18) 4-(4-Methoxyphenyl)thiazol-2-yl 4-Methoxyphenyl High melting point (302–303°C), indicative of crystalline stability
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) 3-Chlorophenyl 4-Methylpiperazin-1-yl Moderate anticonvulsant activity; enhanced solubility via hydrochloride salt
N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide (6e) Oxadiazole-thiol-pyridinyl N/A Cytotoxic (IC50: 4.6 μM on PANC-1 cells)

Insights :

  • Electron-withdrawing groups : Chloro and trifluoromethyl substituents (e.g., compound 16 ) enhance metabolic stability but may reduce solubility.

Pharmacological and Physicochemical Trends

  • Methoxy groups : Compounds with multiple methoxy groups (e.g., target compound and compound 18 ) exhibit higher melting points (>300°C), likely due to increased crystallinity and intermolecular hydrogen bonding.
  • Chloro substituents : Chlorine at the ortho or para position (e.g., compound 14 , compound 16 ) correlates with anti-inflammatory and anticonvulsant efficacy, possibly via modulation of ion channels or enzyme inhibition.
  • Piperazine flexibility : Substituents like 4-methyl or 4-phenylpiperazine (e.g., compound 12 and 16 ) enhance blood-brain barrier penetration, critical for CNS-targeted drugs.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)acetamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and properties:

  • Molecular Formula : C20_{20}H22_{22}ClN3_3O4_4
  • Molecular Weight : 403.9 g/mol
  • CAS Number : 941895-54-1

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, it has shown effectiveness against various Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

Bacterial Strain MIC (μM) Mechanism of Action
Staphylococcus aureus (MRSA)15.625 - 62.5Inhibition of protein synthesis
Enterococcus faecalis62.5 - 125Disruption of nucleic acid synthesis

The compound's action appears to be bactericidal, inhibiting the production of peptidoglycan, which is crucial for bacterial cell wall integrity .

Antifungal Activity

Though primarily noted for antibacterial properties, some derivatives also exhibit antifungal activity. The following table summarizes the antifungal efficacy:

Fungal Strain MIC (μg/mL) Comparison
Candida albicans31.2Moderate activity compared to nystatin (MIC 3.9 μg/mL)

This suggests that while the compound may not be as potent as traditional antifungals, it still holds promise in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable study reported that the compound induced apoptosis in cancer cell lines, specifically MCF cells, with an IC50_{50} of approximately 25.72 ± 3.95 μM. The findings suggest that it effectively suppresses tumor growth in vivo .

Case Studies

  • Study on MRSA Inhibition : A recent study indicated that the compound displayed significant inhibition against MRSA biofilms with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 to 124.432 μg/mL, outperforming several standard antibiotics .
  • Anticancer Efficacy in Mice : In a controlled experiment involving tumor-bearing mice, treatment with the compound resulted in a marked reduction in tumor size compared to untreated controls, highlighting its therapeutic potential .

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